molecular formula C19H13N7O3 B14930849 2-[(4-nitrophenoxy)methyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

2-[(4-nitrophenoxy)methyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B14930849
M. Wt: 387.4 g/mol
InChI Key: SOYGJPPRRDKTLH-UHFFFAOYSA-N
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Description

2-[(4-nitrophenoxy)methyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex organic compound that belongs to the class of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines.

Preparation Methods

The synthesis of 2-[(4-nitrophenoxy)methyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the cyclocondensation of appropriate hydrazine derivatives with 1,3-diketones, followed by functionalization with nitrophenoxy and phenyl groups . The reaction conditions often require refluxing in solvents like acetic acid or ethanol, and the use of catalysts such as p-toluenesulfonic acid . Industrial production methods may involve optimization of these steps to enhance yield and purity.

Chemical Reactions Analysis

2-[(4-nitrophenoxy)methyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-[(4-nitrophenoxy)methyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets, such as cyclin-dependent kinase 2 (CDK2). The compound binds to the active site of CDK2, inhibiting its activity and thereby affecting cell cycle progression and inducing apoptosis in cancer cells . Molecular docking studies have shown that the compound forms essential hydrogen bonds with key amino acids in the active site, enhancing its inhibitory potency .

Comparison with Similar Compounds

2-[(4-nitrophenoxy)methyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine can be compared with other pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C19H13N7O3

Molecular Weight

387.4 g/mol

IUPAC Name

4-[(4-nitrophenoxy)methyl]-10-phenyl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C19H13N7O3/c27-26(28)14-6-8-15(9-7-14)29-11-17-22-19-16-10-21-25(13-4-2-1-3-5-13)18(16)20-12-24(19)23-17/h1-10,12H,11H2

InChI Key

SOYGJPPRRDKTLH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=N2)C4=NC(=NN4C=N3)COC5=CC=C(C=C5)[N+](=O)[O-]

Origin of Product

United States

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